molecular formula C20H23NO3 B14911295 1,2,2-Trimethyl-3-(naphthalen-2-ylcarbamoyl)-cyclopentanecarboxylic acid

1,2,2-Trimethyl-3-(naphthalen-2-ylcarbamoyl)-cyclopentanecarboxylic acid

Cat. No.: B14911295
M. Wt: 325.4 g/mol
InChI Key: CLINVXMMKYZOKG-UHFFFAOYSA-N
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Description

1,2,2-trimethyl-3-[(2-naphthylamino)carbonyl]cyclopentanecarboxylic acid is a complex organic compound with the molecular formula C20H23NO3 and a molecular weight of 325.40 g/mol . This compound is characterized by its cyclopentane ring substituted with a naphthylamino group and a carboxylic acid group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-trimethyl-3-[(2-naphthylamino)carbonyl]cyclopentanecarboxylic acid typically involves multi-step organic reactions. The starting materials often include cyclopentanone derivatives and naphthylamine. The key steps in the synthesis may involve:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving cyclopentanone and suitable reagents.

    Introduction of the naphthylamino group: This step involves the reaction of the cyclopentane derivative with naphthylamine under specific conditions, such as the presence of a catalyst or under reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,2,2-trimethyl-3-[(2-naphthylamino)carbonyl]cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols .

Scientific Research Applications

1,2,2-trimethyl-3-[(2-naphthylamino)carbonyl]cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,2-trimethyl-3-[(2-naphthylamino)carbonyl]cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The naphthylamino group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,2-trimethyl-3-[(2-phenylamino)carbonyl]cyclopentanecarboxylic acid
  • 1,2,2-trimethyl-3-[(2-benzylamino)carbonyl]cyclopentanecarboxylic acid

Uniqueness

1,2,2-trimethyl-3-[(2-naphthylamino)carbonyl]cyclopentanecarboxylic acid is unique due to the presence of the naphthylamino group, which imparts distinct electronic and steric properties compared to its phenyl and benzyl analogs.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

1,2,2-trimethyl-3-(naphthalen-2-ylcarbamoyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C20H23NO3/c1-19(2)16(10-11-20(19,3)18(23)24)17(22)21-15-9-8-13-6-4-5-7-14(13)12-15/h4-9,12,16H,10-11H2,1-3H3,(H,21,22)(H,23,24)

InChI Key

CLINVXMMKYZOKG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

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